Everolimus vs. Temsirolimus: Quantified Superior Overall Survival in Second-Line Metastatic Renal Cell Carcinoma
Everolimus demonstrates a statistically significant overall survival (OS) advantage over temsirolimus in second-line metastatic renal cell carcinoma. A systematic review and meta-analysis of 1,174 patients (648 on everolimus, 526 on temsirolimus) found that everolimus was associated with superior OS compared to temsirolimus, with a hazard ratio (HR) of 0.60 (95% CI: 0.42-0.85; p=0.004) [1]. A separate study reported median OS of 24.2 months for everolimus versus 12.1 months for temsirolimus (HR 0.58; p=0.047) [2]. Progression-free survival (PFS) was also significantly prolonged with everolimus (HR 0.73; 95% CI: 0.54-0.97; p=0.032) [1].
| Evidence Dimension | Overall Survival (OS) in second-line metastatic renal cell carcinoma |
|---|---|
| Target Compound Data | Everolimus: median OS 24.2 months; HR 0.60 vs. temsirolimus |
| Comparator Or Baseline | Temsirolimus: median OS 12.1 months; reference HR 1.00 |
| Quantified Difference | HR 0.60 (95% CI 0.42-0.85; p=0.004); median OS difference of 12.1 months |
| Conditions | Systematic review and meta-analysis of 1,174 patients with metastatic renal cell carcinoma; second-line setting |
Why This Matters
This evidence directly supports the clinical and research selection of everolimus over temsirolimus in renal cell carcinoma models, where OS is the gold-standard endpoint, impacting both translational study design and therapeutic decision-making.
- [1] Sadeghi A et al. Everolimus and temsirolimus are not the same second-line in metastatic renal cell carcinoma: a systematic review and meta-analysis. Cost Eff Resour Alloc. 2023;21:10. doi:10.1186/s12962-023-00420-4 View Source
- [2] Wong YN et al. Comparative outcomes of everolimus, temsirolimus and sorafenib as second targeted therapies for metastatic renal cell carcinoma: a US medical record review. Curr Med Res Opin. 2014;30(11):2279-2286. View Source
